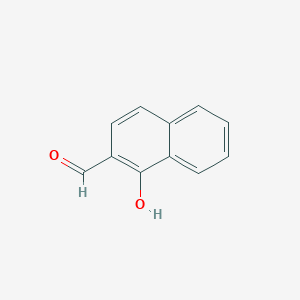
1-Hydroxy-2-naphthaldehyde
Cat. No. B049639
Key on ui cas rn:
574-96-9
M. Wt: 172.18 g/mol
InChI Key: OITQDWKMIPXGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06126734
Procedure details


4-formyl-1-naphthol; 2-formyl-1-naphthol; 3-formyl-1-naphthol; and 2-anthrol-1-aldehyde.



[Compound]
Name
2-anthrol-1-aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](O)=[CH:5][CH:4]=1)=[O:2].C(C1C=CC2C(=CC=CC=2)C=1O)=[O:15].C(C1C=C(O)C2C(C=1)=CC=CC=2)=O>>[CH:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:15])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C2=CC=CC=C12)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C2=CC=CC=C2C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1C=C(C2=CC=CC=C2C1)O
|
Step Four
[Compound]
|
Name
|
2-anthrol-1-aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=C(C=CC2=CC=CC=C12)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
